(S)-4-(Difluoromethyl)-1-prolylpiperidine
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Overview
Description
(S)-4-(Difluoromethyl)-1-prolylpiperidine is a chiral compound characterized by the presence of a difluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating reagents such as S-(difluoromethyl)sulfonium salts, which react with nucleophiles under mild conditions to form the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (S)-4-(Difluoromethyl)-1-prolylpiperidine may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and yield. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Difluoromethyl)-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives .
Scientific Research Applications
(S)-4-(Difluoromethyl)-1-prolylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-(Difluoromethyl)-1-prolylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing biological pathways and cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Trifluoromethyl)-1-prolylpiperidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-4-(Monofluoromethyl)-1-prolylpiperidine: Contains a monofluoromethyl group, offering different chemical properties and reactivity.
Uniqueness
(S)-4-(Difluoromethyl)-1-prolylpiperidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in designing molecules with specific biological activities and in developing new synthetic methodologies .
Properties
Molecular Formula |
C11H18F2N2O |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-3-6-15(7-4-8)11(16)9-2-1-5-14-9/h8-10,14H,1-7H2/t9-/m0/s1 |
InChI Key |
UJKBOAPIUPOZLX-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(CC2)C(F)F |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)F |
Origin of Product |
United States |
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